![molecular formula C8H16ClNO B057544 4-Azoniaspiro[3.5]nonan-2-ol;cloruro CAS No. 15285-58-2](/img/structure/B57544.png)
4-Azoniaspiro[3.5]nonan-2-ol;cloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azoniaspiro[3.5]nonan-2-ol;chloride is a chemical compound belonging to the group of aliphatic compounds. It has a molecular weight of 282.8 g/mol and a chemical formula of C13H24ClNO . This compound is known for its unique structure, which includes a spirocyclic framework, making it an interesting subject for various scientific studies.
Aplicaciones Científicas De Investigación
4-Azoniaspiro[3.5]nonan-2-ol;chloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: Its unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the synthesis of other complex organic compounds and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-Azoniaspiro[3.5]nonan-2-ol;chloride are not well-documented. Generally, industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Azoniaspiro[3.5]nonan-2-ol;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which could result in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a range of substituted spirocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Azoniaspiro[35]nonan-2-ol;chloride involves its interaction with molecular targets through its spirocyclic structure
Comparación Con Compuestos Similares
Similar Compounds
4-Azoniaspiro[3.5]nonane: Similar spirocyclic structure but lacks the hydroxyl group.
2-Azoniaspiro[3.5]nonane: Different positioning of the nitrogen atom within the spirocyclic framework.
4-Azoniaspiro[3.5]nonan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
4-Azoniaspiro[3.5]nonan-2-ol;chloride is unique due to its specific combination of a spirocyclic structure with a hydroxyl group and a chloride ion. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-azoniaspiro[3.5]nonan-2-ol;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8,10H,1-7H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOOISVAOJLPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(CC1)CC(C2)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15285-58-2 |
Source


|
| Record name | 2-Hydroxy-4-azoniaspiro[3,5]nonane chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
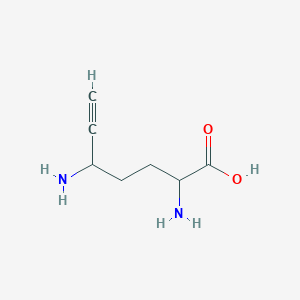
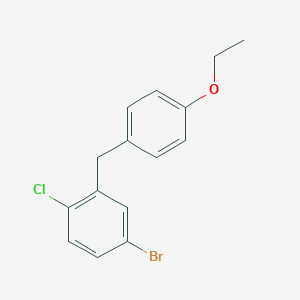
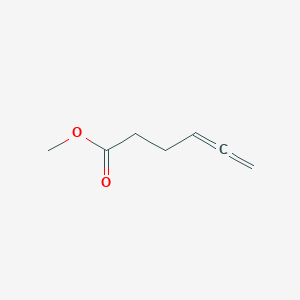

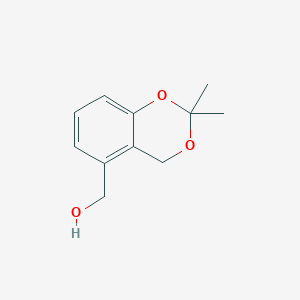
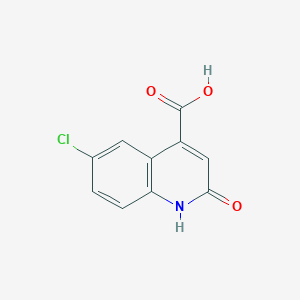



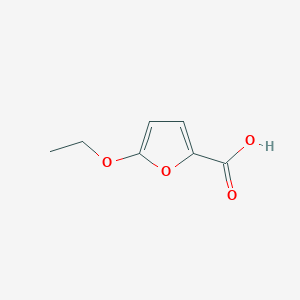
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)


![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
